molecular formula C14H10F4N4OS B7534683 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Numéro de catalogue B7534683
Poids moléculaire: 358.32 g/mol
Clé InChI: JSUBNGSBIMWPDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have emerged as promising therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine selectively inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine induces apoptosis and suppresses the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It exhibits good pharmacokinetic properties, including high oral bioavailability, long half-life, and low clearance. In animal models, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, as well as tumor growth inhibition and regression. It has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has several advantages as a research tool for studying B-cell signaling and function. It is a highly potent and selective BTK inhibitor, with good pharmacokinetic properties and favorable safety profile. It can be used in vitro and in vivo to study the effects of BTK inhibition on B-cell proliferation, survival, and function, as well as to evaluate its potential therapeutic applications in B-cell malignancies and autoimmune diseases. However, one limitation of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine is that it may not be suitable for studying BTK-independent signaling pathways, as it specifically targets BTK.

Orientations Futures

There are several future directions for research on 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine and its potential therapeutic applications. One direction is to further evaluate its safety and efficacy in clinical trials, particularly in combination with other agents or in specific patient populations. Another direction is to investigate its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role. Additionally, research could focus on identifying biomarkers of response to BTK inhibition and developing strategies to overcome resistance to BTK inhibitors. Finally, further studies could explore the immunomodulatory effects of BTK inhibition and its potential use in modulating immune responses in various disease settings.

Méthodes De Synthèse

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine with 1-bromo-3-chloro-5-(4-(2-hydroxyethyl)piperazin-1-yl)benzene, followed by cyclization with thieno[2,3-d]pyrimidine-4-carbaldehyde. The final product is obtained after several purification steps and characterization by various analytical techniques.

Applications De Recherche Scientifique

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling, inducing apoptosis, and suppressing tumor growth in animal models of lymphoma and leukemia. Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propriétés

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4OS/c15-13(16)14(17,18)23-10-2-1-7(5-9(10)19)22-11-8-3-4-24-12(8)21-6-20-11/h1-6,13H,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBNGSBIMWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CSC3=NC=N2)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.